Thenalidine tartrate
CAS No.: 2784-55-6
Cat. No.: VC3904867
Molecular Formula: C21H28N2O6S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2784-55-6 |
---|---|
Molecular Formula | C21H28N2O6S |
Molecular Weight | 436.5 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
Standard InChI | InChI=1S/C17H22N2S.C4H6O6/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-1(3(7)8)2(6)4(9)10/h2-8,13,16H,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChI Key | JNZAGODMPIMPAM-LREBCSMRSA-N |
Isomeric SMILES | CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Profile
Structural Characteristics
Thenalidine tartrate is a piperidine derivative conjugated with L-tartaric acid to form a stable salt. Its molecular structure integrates aromatic, heterocyclic, and chiral components:
Molecular Formula:
-
Base: C₁₇H₂₂N₂S
-
Tartrate Counterion: C₄H₆O₆
-
Combined: C₁₇H₂₂N₂S·C₄H₆O₆
Molecular Weight: 436.52 g/mol
Stereochemistry:
-
The tartrate moiety confers chirality, with the (2R,3R) configuration ensuring optimal salt formation and solubility .
Key Identifiers:
Property | Value |
---|---|
CAS Registry Number | 2784-55-6 |
InChI Key | JNZAGODMPIMPAM-LREBCSMRSA-N |
SMILES | O=C(O)C(O)C(O)C(=O)O.S1C=CC=C1CN(C=2C=CC=CC2)C3CCN(C)CC3 |
The compound’s solubility in aqueous solutions (enhanced by the tartrate ion) and lipid permeability (due to the piperidine core) made it suitable for oral and topical formulations .
Pharmacological Properties
Mechanism of Action
Thenalidine tartrate primarily antagonizes histamine H1 receptors, preventing the binding of histamine to G-protein-coupled receptors in vascular and smooth muscle tissues. This inhibition suppresses vasodilation, edema, and pruritus associated with allergic responses . Concurrently, its anticholinergic activity—mediated through muscarinic receptor blockade—reduces glandular secretions and smooth muscle contraction, amplifying its antipruritic effects .
Pharmacokinetics
While detailed pharmacokinetic studies are scarce, its structural analogs suggest:
-
Absorption: Rapid gastrointestinal uptake, with peak plasma concentrations within 1–2 hours.
-
Metabolism: Hepatic oxidation via cytochrome P450 enzymes, yielding inactive sulfoxide derivatives.
-
Excretion: Primarily renal, with a half-life estimated at 4–6 hours.
Adverse Effects and Market Withdrawal
Hematological Toxicity
Thenalidine’s most severe adverse effect—agranulocytosis (neutrophil count <500 cells/μL)—emerged in multiple clinical reports. A seminal 1961 case study documented a fatal outcome in a patient who developed:
-
Profound neutropenia (neutrophils: 120 cells/μL)
-
Secondary fungal brain abscesses (Candida spp.)
-
Acute renal failure requiring pioneering dialysis interventions .
Event | Incidence (%) | Mortality Rate (%) |
---|---|---|
Agranulocytosis | 0.1–0.5 | 30–40 |
Hepatotoxicity | <0.1 | 5–10 |
Anticholinergic Effects | 15–20 | 0 |
Regulatory Response
By 1963, cumulative safety data prompted withdrawal in the U.S., U.K., and Canada. Post-marketing surveillance linked thenalidine to 12 confirmed agranulocytosis deaths, underscoring its narrow therapeutic index .
Comparative Analysis with Contemporary Antihistamines
Table 2: Thenalidine Tartrate vs. First-Generation Antihistamines
Parameter | Thenalidine Tartrate | Diphenhydramine | Promethazine |
---|---|---|---|
H1 Receptor Affinity | 8.2 nM | 12.4 nM | 5.6 nM |
Anticholinergic Potency | High | Moderate | High |
Agranulocytosis Risk | High | Negligible | Low |
Market Status | Withdrawn | Approved | Approved |
Thenalidine’s unique risk profile contrasts with safer alternatives like chlorpheniramine, which lacks significant anticholinergic activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume